molecular formula C13H11F3N2O2 B608702 4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one CAS No. 1425511-32-5

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Numéro de catalogue B608702
Numéro CAS: 1425511-32-5
Poids moléculaire: 284.24
Clé InChI: QBQMUMMSYHUDFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-amino acid oxidase (DAAO) inhibitor

Applications De Recherche Scientifique

Cardiovascular and Cardiotonic Properties

The compound has been investigated for its cardiovascular effects and potential as a cardiotonic agent. Research indicates that it may offer positive inotropic effects without causing an elevation in heart rate or excessive hypotension. Its high oral bioavailability suggests its potential utility in the pharmacological treatment of congestive heart failure (Yoshimura et al., 1999).

Anti-inflammatory and Antinociceptive Properties

Studies show that certain pyridazinone compounds, including this derivative, may act as potent and selective COX-2 inhibitors. They have exhibited significant anti-inflammatory and antinociceptive effects in various animal models, suggesting their potential use in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Antihypertensive and Antithrombotic Activities

The compound has demonstrated significant oral antihypertensive activity in rat models. Moreover, it and its derivatives have shown antithrombotic activities comparable to or greater than that of aspirin, indicating its potential use in managing hypertension and thrombotic conditions (Barlocco et al., 1987).

Antihyperglycemic Effects

Pyridazinone derivatives have been explored for their antihyperglycemic effects in diabetic models. They are believed to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, marking them as a new class of antihyperglycemic agents (Kees et al., 1996).

Local Anti-inflammatory and Behavioral Effects

Research on PDE4 inhibitors, a class to which this compound belongs, shows promising local anti-inflammatory effects in mouse models of acute inflammation. The compound also shows potential for behavioral studies, with some derivatives not affecting nociceptive threshold or locomotor performance in mice, suggesting their suitability for further studies and potential development as an anti-inflammatory drug for human use (Pieretti et al., 2006).

Anticonvulsant Activity

The compound and its derivatives have been evaluated for their anticonvulsant activity, showing potential as effective agents in this regard. Structure-activity relationship studies suggest that hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring contribute to the anticonvulsant potency of these compounds (Xu et al., 1991).

Propriétés

Numéro CAS

1425511-32-5

Nom du produit

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Formule moléculaire

C13H11F3N2O2

Poids moléculaire

284.24

Nom IUPAC

4-hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin- 3(2H)-one

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)

Clé InChI

QBQMUMMSYHUDFM-UHFFFAOYSA-N

SMILES

O=C1C(O)=CC(CCC2=CC=C(C(F)(F)F)C=C2)=NN1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origine du produit

United States

Synthesis routes and methods

Procedure details

Prepared by the same method as for 4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one (Example 1) from (E)-3,4-bis(benzyloxy)-6-(4-(trifluoromethyl)styryl)pyridazine (Intermediate 44) except that the product was recrystallised from a mixture of heptane and ethyl acetate.
Name
4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Reactant of Route 2
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Reactant of Route 3
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.